molecular formula C17H26N6O3S B10896171 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10896171
M. Wt: 394.5 g/mol
InChI Key: WRYGLBFLHNZRLB-UHFFFAOYSA-N
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Description

N~3~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used include various sulfonyl chlorides and amines, with reactions carried out under controlled temperatures and pH levels to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents that can be easily recovered and recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N~3~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its reactivity.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

N~3~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N3-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carboxamide
  • 1-Methyl-1H-pyrazole-4-sulfonamide
  • 3-Piperidinecarboxamide

Uniqueness

N~3~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such complexity can lead to novel therapeutic agents.

Properties

Molecular Formula

C17H26N6O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C17H26N6O3S/c1-12(16-11-22(4)20-13(16)2)19-17(24)14-6-5-7-23(9-14)27(25,26)15-8-18-21(3)10-15/h8,10-12,14H,5-7,9H2,1-4H3,(H,19,24)

InChI Key

WRYGLBFLHNZRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C)C

Origin of Product

United States

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